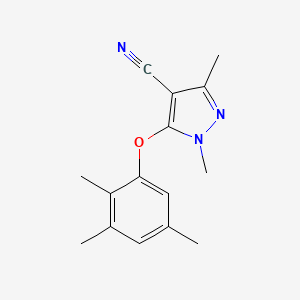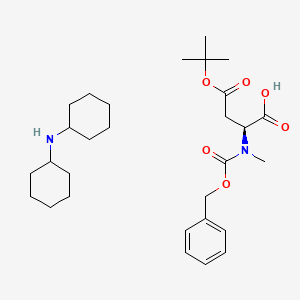
4-(Methylamino)piperidine-4-carbonitrile
Übersicht
Beschreibung
4-(Methylamino)piperidine-4-carbonitrile is a compound with the CAS Number: 1251212-32-4 . It has a molecular weight of 139.2 and its IUPAC name is 4-(methylamino)-4-piperidinecarbonitrile .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)piperidine-4-carbonitrile is 1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Methylamino)piperidine-4-carbonitrile is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-(Methylamino)piperidine-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For example, it is used in the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, as demonstrated by Bararjanian et al. (2010) in their study of the three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate (Bararjanian, Balalaie, Rominger, & Barouti, 2010). This synthesis process is crucial for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Anticancer Activity
Recent studies have shown that derivatives of 4-(Methylamino)piperidine-4-carbonitrile exhibit antimicrobial and anticancer properties. Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Bhat & Begum, 2021). Additionally, Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with significant anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Molecular Docking and Drug Design
The use of 4-(Methylamino)piperidine-4-carbonitrile derivatives in molecular docking and drug design is another crucial application. El-Agrody et al. (2021) synthesized a compound using this derivative and performed molecular docking studies to understand its interaction with DNA methyltransferase 1, indicating its potential in drug development (El Gaafary et al., 2021).
Chemical Synthesis and Characterization
In the field of chemical synthesis and characterization, 4-(Methylamino)piperidine-4-carbonitrile is used to create a variety of novel compounds. Svoboda and Paleček (1995) utilized it for preparing compounds like 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, highlighting its versatility in organic synthesis (Svoboda & Paleček, 1995).
Eigenschaften
IUPAC Name |
4-(methylamino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJNBBSYXERPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)


![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)


![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)

![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)